molecular formula C10H13N3S B8364035 1-(2-Thienyl)-cyclohexylazide

1-(2-Thienyl)-cyclohexylazide

Cat. No.: B8364035
M. Wt: 207.30 g/mol
InChI Key: MOZXXADXOFNEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienyl)-cyclohexylazide is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-(1-azidocyclohexyl)thiophene

InChI

InChI=1S/C10H13N3S/c11-13-12-10(6-2-1-3-7-10)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2

InChI Key

MOZXXADXOFNEIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trichloracetic acid (31.9 g, 195 mmoles) is dissolved in chloroform (200 ml). Sodium azide (8.45 g, 130 mmoles) is added and the medium is cooled down to 10° C. The alcohol obtained in Stage 17a (11.8 g, 65 mmoles) dissolved in chloroform (50 ml) is added dropwise. The reaction medium is agitated for 48 hours whilst maintaining the temperature at 10-12° C. A solution of ammonium hydroxide (10%) is then added until neutralisation, then the aqueous phase is extracted with dichloromethane (3×100 ml). The organic phase is washed with water (200 ml), dried over Na2SO4 and concentrated to dryness. In this way, a brown oil is obtained which is then used without further purification.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Name
alcohol
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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